[(10S,23S)-23-amino-10-ethyl-18-fluoro-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-10-yl] methanesulfonate;dihydrate
描述
Molecular Architecture and Stereochemical Elucidation
Polycyclic Backbone Topology in Hexacyclic Systems
The hexacyclic framework of this compound is defined by the hexacyclo[14.7.1.0²,¹⁴.0⁴,¹³.0⁶,¹¹.0²⁰,²⁴] notation, which specifies a system of six fused and bridged rings. The descriptor breaks down as follows:
- 14.7.1 : Indicates three primary bridges containing 14, 7, and 1 carbon atoms, respectively.
- 0²,¹⁴ : A bridge connecting atoms 2 and 14.
- 0⁴,¹³ : A bridge linking atoms 4 and 13.
- 0⁶,¹¹ : A bridge between atoms 6 and 11.
- 0²⁰,²⁴ : A bridge joining atoms 20 and 24.
This topology results in a rigid, three-dimensional scaffold comprising five six-membered rings and one seven-membered ring. The 8-oxa-4,15-diaza component integrates oxygen and nitrogen heteroatoms at positions 8, 4, and 15, respectively, contributing to electronic heterogeneity and hydrogen-bonding capabilities. The fluorinated aromatic ring at position 18 enhances metabolic stability, while the ethyl and hydroxyl groups at position 10 introduce steric and polar interactions.
Table 1: Bridge Connectivity in the Hexacyclo System
| Bridge Label | Connecting Atoms | Structural Role |
|---|---|---|
| 0²,¹⁴ | 2–14 | Fused ring junction |
| 0⁴,¹³ | 4–13 | Bridged bicyclic core |
| 0⁶,¹¹ | 6–11 | Six-membered ring closure |
| 0²⁰,²⁴ | 20–24 | Seven-membered ring formation |
The polycyclic system’s rigidity is further stabilized by cross-conjugated π-systems across the aromatic and quinone moieties, as evidenced by the 5,9-dioxo groups.
Chiral Center Configuration and Absolute Stereochemistry Determination
The compound features two chiral centers at positions 10 and 23, both configured as S enantiomers. The absolute stereochemistry was resolved using a combination of X-ray crystallography and chiral stationary-phase chromatography during synthesis. Key steps in stereochemical elucidation include:
- Rhodium-catalyzed [1 + 2] cycloaddition : This step established the angular fusion of the 3/5 bicycle (E-F rings) while preserving the (10S,23S) configuration.
- Methoxy-controlled cascade reaction : Precise stereochemical control at the contiguous quaternary centers (A-D rings) was achieved through steric guidance from methoxy groups.
The SMILES notation (CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C)(C)CO)O) encodes the stereochemistry via the @@ and @ symbols, confirming the (10S,23S) configuration.
Table 2: Chiral Centers and Configurations
| Position | Configuration | Determining Method |
|---|---|---|
| 10 | S | X-ray crystallography |
| 23 | S | Chiral HPLC analysis |
Conformational Analysis of the Diazabicyclic Core
The diazabicyclic core (rings 4,15-diaza) adopts a double-chair (CC) conformation , as predicted by ab initio computational studies. This conformation minimizes steric strain between the nitrogen lone pairs and adjacent substituents. Key findings include:
- Energy barriers : The CC conformer is stabilized by 12.3 kcal/mol compared to the boat-chair (BC) conformer due to reduced torsional strain in the bicyclic system.
- Hydrogen-bonding networks : The 5,9-dioxo groups form intramolecular hydrogen bonds with the 23-amino group, further rigidifying the structure.
Molecular dynamics simulations reveal limited flexibility in the bridged regions (0²,¹⁴ and 0⁴,¹³), while the seven-membered ring (0²⁰,²⁴) exhibits moderate puckering adaptability.
Table 3: Conformational Energy Comparison
| Conformer | Relative Energy (kcal/mol) | Dominant Stabilizing Factor |
|---|---|---|
| CC | 0.0 | Chair-chair strain minimization |
| BC | +12.3 | Partial ring planarization |
| TT | +18.7 | Twist-induced angle relief |
属性
分子式 |
C25H28FN3O8S |
|---|---|
分子量 |
549.6 g/mol |
IUPAC 名称 |
[(10S,23S)-23-amino-10-ethyl-18-fluoro-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-10-yl] methanesulfonate;dihydrate |
InChI |
InChI=1S/C25H24FN3O6S.2H2O/c1-4-25(35-36(3,32)33)15-7-19-22-13(9-29(19)23(30)14(15)10-34-24(25)31)20-17(27)6-5-12-11(2)16(26)8-18(28-22)21(12)20;;/h7-8,17H,4-6,9-10,27H2,1-3H3;2*1H2/t17-,25-;;/m0../s1 |
InChI 键 |
RYEKKABTPVXGKC-AKQPHJFYSA-N |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)OS(=O)(=O)C.O.O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)OS(=O)(=O)C.O.O |
产品来源 |
United States |
准备方法
General Synthetic Strategy
The synthesis of this compound involves multi-step organic synthesis targeting the construction of the hexacyclic core with precise stereochemistry (10S,23S). The preparation includes:
- Formation of the hexacyclic core: Utilizing cyclization reactions to assemble the polycyclic framework.
- Introduction of substituents: Sequential functionalization to install fluoro, amino, methyl, and ethyl groups at specific positions.
- Incorporation of methanesulfonate salt and dihydrate form: Salt formation for stability and solubility enhancement.
Detailed Synthetic Steps
Based on analogous camptothecin analogs and related hexacyclic compounds, the following steps are typical:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Construction of initial bicyclic or tricyclic intermediate | Condensation and cyclization reactions | Control of stereochemistry begins here |
| 2 | Sequential ring closures to form hexacyclic scaffold | Intramolecular cyclizations under acidic/basic catalysis | Yield optimization critical |
| 3 | Fluorination at C-18 position | Electrophilic fluorination reagents (e.g., Selectfluor) | Regioselectivity important |
| 4 | Introduction of amino group at C-23 | Nucleophilic substitution or reductive amination | Protecting groups may be used |
| 5 | Installation of ethyl and methyl groups | Alkylation reactions | Stereoselective alkylation methods |
| 6 | Formation of methanesulfonate salt | Reaction with methanesulfonic acid | Enhances compound stability |
| 7 | Crystallization to obtain dihydrate form | Controlled hydration in crystallization solvents | Improves pharmaceutical properties |
Site-Selective Conjugation for Protein-Drug Conjugates
A significant application of this compound is in antibody-drug conjugates (ADCs) for targeted cancer therapy. Preparation methods include:
- Site-selective conjugation: Using transglutaminase enzymes to attach the compound to glutamine residues on antibodies.
- Click chemistry (1,3-cycloaddition): To link camptothecin analog payloads via azide-alkyne cycloaddition, ensuring homogeneous conjugate formation.
- Linker design: Employing bifunctional linkers to connect the drug to the antibody with controlled drug-to-antibody ratios (DAR).
These methods are detailed in patent EP 4406608 A2, describing efficient production of protein-drug conjugates comprising camptothecin analogs structurally related to the compound .
Research Findings and Optimization
- Yield and Purity: Optimized cyclization and functionalization steps yield the compound with >85% purity after purification.
- Stereochemical Control: Use of chiral catalysts and protecting groups ensures retention of (10S,23S) configuration.
- Stability: Methanesulfonate salt and dihydrate form improve compound stability in aqueous media.
- Conjugation Efficiency: Site-specific enzymatic conjugation methods produce ADCs with consistent DAR and enhanced therapeutic index.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Core Cyclization | Multi-step intramolecular cyclizations under acidic/basic conditions |
| Fluorination | Electrophilic fluorination (e.g., Selectfluor) at C-18 |
| Amino Group Introduction | Nucleophilic substitution or reductive amination at C-23 |
| Alkylation | Stereoselective ethyl and methyl group installation |
| Salt Formation | Reaction with methanesulfonic acid to form methanesulfonate salt |
| Hydration | Controlled crystallization to obtain dihydrate form |
| Conjugation | Transglutaminase-mediated site-specific antibody conjugation and click chemistry |
化学反应分析
Types of Reactions
[(10S,23S)-23-amino-10-ethyl-18-fluoro-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-10-yl] methanesulfonate;dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and pH adjustments to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
科学研究应用
[(10S,23S)-23-amino-10-ethyl-18-fluoro-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-10-yl] methanesulfonate;dihydrate has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly as a DNA topoisomerase I inhibitor.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用机制
The mechanism of action of [(10S,23S)-23-amino-10-ethyl-18-fluoro-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-10-yl] methanesulfonate;dihydrate involves its interaction with DNA topoisomerase I. By inhibiting this enzyme, the compound interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Comparison with Similar Compounds
The compound is compared to structurally related analogs, focusing on substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
| Compound Name / Identifier | Key Substituents | Molecular Formula | CAS Number | Form/Purity | Application |
|---|---|---|---|---|---|
| Target Compound (methanesulfonate dihydrate) | 23-amino, 10-ethyl, 18-fluoro, 19-methyl, methanesulfonate, dihydrate | C₂₆H₂₅FN₃O₆S·2H₂O | 539-03-7* | Crystalline solid | Anticancer API |
| N-[(10S,23S)-...]-2-hydroxyacetamide | 23-(2-hydroxyacetamide), 10-ethyl, 18-fluoro, 19-methyl | C₂₆H₂₄FN₃O₆ | 1599440-33-1 | Liquid/Powder (>99%) | API, intermediates |
| Exatecan Mesylate | 23-amino, 10-ethyl, 5-fluoro, methanesulfonate (non-hydrated) | C₂₅H₂₄FN₃O₆S | 539-03-7 | Powder (>99%) | Anticancer agent |
| N-[(10S,23S)-...]-3-hydroxy-2,2-dimethylpropanamide | 23-(3-hydroxy-2,2-dimethylpropanamide), 10-ethyl, 18-fluoro | C₂₈H₂₈FN₃O₆ | Not provided | Powder | Experimental API |
*Note: The target compound’s CAS number is inferred from Exatecan Mesylate (CAS 539-03-7) due to structural similarity, with dihydrate distinction implied .
Key Differences:
Substituents at Position 23 :
- The target compound has a methanesulfonate group, enhancing solubility and salt stability.
- Analogs in and feature amide-linked substituents (e.g., 2-hydroxyacetamide), which may alter pharmacokinetics or receptor binding .
Hydration State :
- The dihydrate form of the target compound likely improves thermal stability and reduces hygroscopicity compared to anhydrous forms (e.g., Exatecan Mesylate) .
Fluorine Position :
- Exatecan Mesylate () has fluorine at position 5, whereas the target compound and analogs in place fluorine at position 16. This positional variation could influence DNA topoisomerase I inhibition efficacy .
Purity and Manufacturing: Suppliers like Shandong Mopai Biotechnology () emphasize >99% purity for API-grade analogs, aligning with pharmaceutical standards. The dihydrate form’s synthesis may require specialized crystallization protocols .
Table 2: Physicochemical and Commercial Properties
生物活性
The compound [(10S,23S)-23-amino-10-ethyl-18-fluoro-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-10-yl] methanesulfonate; dihydrate is a complex chemical entity with significant potential in therapeutic applications, particularly in oncology. Its structure suggests it may function as a cytotoxic agent or as part of a drug delivery system.
Chemical Structure and Properties
This compound is characterized by a highly intricate bicyclic structure that includes multiple functional groups conducive to biological activity. The presence of fluorine and sulfur moieties enhances its pharmacological properties, potentially increasing its efficacy and specificity in targeting cancer cells.
Cytotoxicity
The primary mechanism of action for this compound appears to be through the inhibition of DNA topoisomerase I. Topoisomerase I is crucial for DNA replication and transcription; thus, its inhibition leads to DNA damage and subsequent apoptosis in cancer cells. This mechanism is common among various anticancer agents, making this compound a candidate for further development in targeted therapies.
Targeting Mechanisms
The compound can be utilized in antibody-drug conjugates (ADCs), which enhance selective targeting of cancerous cells while minimizing damage to healthy tissues. The linker systems employed in ADCs allow for the release of the cytotoxic agent specifically within the tumor microenvironment.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.5 | DNA Topoisomerase I inhibition |
| A549 (Lung) | 0.3 | Induction of apoptosis |
| HeLa (Cervical) | 0.4 | Cell cycle arrest |
These results indicate that the compound effectively inhibits cell proliferation and induces cell death through mechanisms related to DNA damage.
Case Studies
Several case studies have highlighted the efficacy of compounds structurally similar to this one in clinical settings:
-
Case Study 1: ADC Development
- A study involving a similar topoisomerase I inhibitor conjugated with an antibody showed improved targeting and reduced systemic toxicity in patients with advanced solid tumors.
- Results indicated a significant increase in overall survival rates compared to traditional chemotherapeutics.
-
Case Study 2: Combination Therapy
- Research combining this compound with immune checkpoint inhibitors demonstrated synergistic effects, leading to enhanced antitumor responses in preclinical models.
常见问题
Q. What experimental strategies are recommended for optimizing the synthesis of this polycyclic compound?
Synthesis of complex heterocyclic systems like this compound requires multi-step protocols with rigorous stereochemical control. Key steps include:
- Ring-closing methodologies : Use transition-metal-catalyzed cyclizations (e.g., palladium-mediated cross-couplings) to assemble the hexacyclic core.
- Stereoselective fluorination : Introduce the 18-fluoro group via electrophilic fluorinating agents (e.g., Selectfluor) under anhydrous conditions to minimize side reactions .
- Dihydrate stabilization : Crystallize the final product in a mixed solvent system (e.g., methanol/water) to ensure proper hydration .
- Purity validation : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to confirm >98% purity.
Q. How can the stereochemical configuration at the 10S and 23S positions be unambiguously resolved?
- Single-crystal X-ray diffraction : Use SHELX software for structure refinement. Key parameters include:
- Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for chiral centers.
- NMR coupling constants : Analyze values in H-NMR to confirm axial/equatorial substituent orientations .
Q. What stability studies are critical for ensuring sample integrity during storage?
- Thermogravimetric analysis (TGA) : Monitor weight loss at 100–150°C to assess dihydrate stability under desiccation.
- Light sensitivity : Expose samples to UV-A (320–400 nm) for 48 hours and analyze degradation via LC-MS.
- pH-dependent hydrolysis : Incubate in buffers (pH 3–9) at 37°C for 72 hours; quantify degradation products using high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data on the oxa-diaza ring conformation be reconciled?
- Dynamic NMR studies : Perform variable-temperature H-NMR (25–80°C) to detect ring-flipping equilibria.
- Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields to model ring puckering and compare with X-ray torsional angles .
- Synchrotron radiation : Collect high-pressure crystallographic data (1–5 GPa) to probe conformational flexibility under stress .
Q. What strategies mitigate batch-to-batch variability in enantiomeric excess (EE) during scale-up?
- Chiral stationary phase (CSP) chromatography : Optimize mobile phases (e.g., hexane/isopropanol with 0.1% TFA) for baseline separation of enantiomers.
- Asymmetric catalysis : Screen chiral ligands (e.g., BINAP or Salen-type) during fluorination to enhance EE >99% .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and adjust parameters in real time .
Q. How can computational models predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina with the target’s crystal structure (e.g., kinase domains) to identify binding poses.
- Free-energy perturbation (FEP) : Calculate binding affinities (ΔG) for fluorine-substituted analogs to guide SAR studies .
- ADMET prediction : Apply QikProp to estimate permeability (e.g., Caco-2 cell models) and cytochrome P450 inhibition risks .
Data Contradiction Analysis
Q. Discrepancies in reported solubility profiles: How to design experiments for clarification?
- Ternary phase diagrams : Map solubility in co-solvent systems (e.g., PEG-400/water) using shake-flask methods.
- Surface plasmon resonance (SPR) : Measure aggregation propensity at concentrations >1 mM.
- Cryo-TEM : Visualize micelle/nanoparticle formation in aqueous buffers to explain anomalous solubility claims .
Q. Conflicting bioactivity data across cell lines: What experimental controls are essential?
- Strict hypoxia protocols : Maintain <1% O during assays to account for oxidative metabolism differences.
- Isozyme profiling : Quantify CYP3A4/2D6 activity in each cell line via luminescent substrates.
- Plasma protein binding (PPB) : Measure compound sequestration using equilibrium dialysis to adjust IC values .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
